N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide" often involves multistep synthetic routes that may include the formation of intermediate compounds with pyrazole, pyridine, and quinoxaline rings. For instance, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines involves coordinating bonds with metal ions, indicating complex synthetic pathways that can form the basis for the synthesis of more complex molecules like the one (Yang et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by multiple heterocyclic rings that contribute to the molecule's chemical properties and biological activity. The presence of pyrazole and pyridine rings attached to a quinoxaline core through an ethyl linker is indicative of a molecule that could interact with various biological targets. Structural analysis typically involves spectroscopic methods such as NMR and X-ray crystallography to elucidate the arrangement of atoms and the overall geometry of the molecule.
Chemical Reactions and Properties
Compounds like "this compound" can undergo various chemical reactions, including coordination with metal ions, as demonstrated in the synthesis of related compounds. These reactions can significantly alter the compound's physical and chemical properties, making it suitable for specific applications, such as targeted delivery in biological systems (Yang et al., 2017).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and stability, are crucial for their practical application. These properties are influenced by the molecular structure, particularly the heterocyclic rings and substituents present in the molecule.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the potential for forming coordinate bonds with metals, are essential for understanding the compound's behavior in chemical reactions and biological systems. The multifunctional nature of this compound, with potential binding sites for metal ions, suggests a wide range of chemical properties that can be exploited for various applications (Yang et al., 2017).
properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(18-13-22-16-3-1-2-4-17(16)23-18)21-10-12-25-11-7-15(24-25)14-5-8-20-9-6-14/h1-9,11,13H,10,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCLDLQLTSOSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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